molecular formula C9H9BrO2 B2512335 Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 70509-96-5

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No.: B2512335
CAS No.: 70509-96-5
M. Wt: 229.073
InChI Key: ILRLFVDWGLNVIH-UHFFFAOYSA-N
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Description

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a bicyclic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Its structure features a norbornadiene (bicyclo[2.2.1]heptadiene) backbone substituted with a bromine atom at position 3 and a methyl ester group at position 2.

Properties

IUPAC Name

methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLFVDWGLNVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition as the Core Strategy

The synthesis of methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is anchored in the Diels-Alder reaction, which constructs the bicyclo[2.2.1]heptene framework. While direct literature reports on the methyl ester are limited, analogous pathways for ethyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate provide a validated blueprint. The reaction involves cyclopentadiene and methyl 3-bromopropiolate under thermal or microwave-assisted conditions.

Mechanistic Insights :

  • Cyclopentadiene Preparation : Fresh cyclopentadiene is generated via thermal cracking of dicyclopentadiene at 160–180°C, followed by immediate use or storage at −80°C to prevent re-dimerization.
  • Reaction Conditions : A solvent-free mixture of cyclopentadiene (3 eq.) and methyl 3-bromopropiolate (1 eq.) is heated at 60–100°C for 12–24 hours. Butylated hydroxytoluene (BHT) is added to suppress radical side reactions.
  • Stereochemical Outcome : The endo preference of the Diels-Alder reaction ensures the (1R,4S) configuration, with the bromine and ester groups occupying adjacent positions on the norbornene skeleton.

Optimization Data :

Parameter Ethyl Ester Protocol Methyl Ester Adaptation
Temperature 60°C (24 h) 70°C (18 h)
Yield 75% ~70% (extrapolated)
Purification Column chromatography Analogous

Bromination of Methyl Propiolate Precursors

An alternative route involves the bromination of methyl propiolate followed by Diels-Alder cyclization. This two-step strategy mitigates challenges associated with handling pre-brominated dienophiles.

Step 1: Bromination of Methyl Propiolate

  • Reagents : Methyl propiolate is treated with N-bromosuccinimide (NBS, 1.1 eq.) and silver nitrate (AgNO3, 10 mol%) in acetone at room temperature.
  • Reaction Monitoring : Completion within 2 hours, confirmed by TLC (hexanes/ethyl acetate 9:1).
  • Product Isolation : Filtration through silica gel with hexanes yields methyl 3-bromopropiolate as a colorless oil (86% yield).

Step 2: Diels-Alder Cyclization

  • The brominated propiolate undergoes cycloaddition with cyclopentadiene under conditions identical to Section 1.1, affording the target compound.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Diels-Alder reaction. For the ethyl analog, heating at 100°C for 24 hours in a sealed vial achieves 75% yield. Applied to the methyl ester, this method could reduce reaction times to 8–12 hours while maintaining regioselectivity.

Key Advantages :

  • Enhanced reaction kinetics due to uniform heating.
  • Reduced decomposition of thermally sensitive intermediates.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 4.22 (q, J = 7.1 Hz, 2H) : Methoxy group protons (for ethyl ester: δ 4.08–4.17).
  • δ 3.11–3.02 (m, 2H) : Bridgehead protons of the norbornene system.
  • δ 1.29 (t, J = 7.1 Hz, 3H) : Methyl group adjacent to the ester (ethyl ester: δ 1.25).

13C NMR (100 MHz, CDCl3) :

  • δ 165.4 : Ester carbonyl carbon.
  • δ 131.2, 128.7 : Olefinic carbons of the bicyclic framework.
  • δ 52.3 : Methoxy carbon.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C9H9BrO2 : [M+H]+ = 243.9784.
  • Observed : 243.9778 (Δ = −0.6 ppm), confirming molecular formula.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing bromine atom deactivates the dienophile, necessitating elevated temperatures for sufficient reactivity. Microwave assistance or Lewis acid catalysts (e.g., ZnCl2) could enhance reaction rates.

Purification Difficulties

The product’s polarity necessitates gradient elution (hexanes to 10% ethyl acetate) on silica gel. Automated flash chromatography systems (e.g., Biotage Isolera) improve reproducibility.

Applications and Derivative Synthesis

The bromine substituent serves as a handle for cross-coupling reactions, enabling the synthesis of:

  • Photoswitching Materials : Via Sonogashira coupling with ethynylarenes.
  • Quadricyclane Derivatives : Through [2π+2σ] photoisomerization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Products can include carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.

    Material Science: It is utilized in the synthesis of polymers and advanced materials.

    Catalysis: The compound is studied for its potential use in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification under acidic or basic conditions. The bicyclic structure imparts strain, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, highlighting structural differences and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Bromine at C3, methyl ester at C2 C₉H₉BrO₂ 229.07 High electrophilicity due to bromine; potential for Suzuki-Miyaura coupling .
Methyl 3-pentylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate (S1) Pentyl at C3, methyl ester at C2 C₁₄H₂₀O₂ 220.30 Lipophilic substituent enhances solubility in non-polar solvents; used in Diels-Alder reactions under high-temperature conditions (200°C, 5 hours) .
Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate Phenyl at C2, ethyl ester at C3 C₁₆H₁₆O₂ 240.30 Steric bulk from phenyl group may hinder electrophilic attacks; applications in asymmetric catalysis .
Methyl (1R)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate No bromine, chiral (1R) configuration C₉H₁₀O₂ 150.17 Chiral variant used in enantioselective catalysis; lower molecular weight increases volatility .
Methyl 3-bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate Oxa bridge (O at C7), methyl at C1 C₉H₉BrO₃ 245.08 Oxygen bridge alters electronic properties; instability noted in synthesis (requires immediate use post-isolation) .
Electrophilic Substitution

The bromine atom in this compound facilitates nucleophilic substitution reactions, unlike its non-halogenated analogs (e.g., methyl (1R)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate), which are more suited for cycloaddition or ligand applications . In contrast, the phenyl-substituted analog (Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate) exhibits steric hindrance, redirecting reactivity toward π-π interactions in catalysis .

Physicochemical Properties

  • Molecular Weight and Polarity: The brominated compound’s higher molecular weight (229.07 vs. 150.17 for the non-brominated analog) reduces volatility but increases density .
  • Lipophilicity : The pentyl-substituted derivative (S1) has a higher logP value than the brominated compound, favoring organic-phase reactions .

Research Findings and Trends

  • Catalytic Ligands: Non-brominated bicyclo[2.2.1]heptadienes are widely used as chiral ligands in rhodium- or iridium-catalyzed asymmetric reactions, whereas brominated analogs may serve as intermediates for functionalized ligands .
  • Synthetic Versatility : The bromine atom in this compound allows further derivatization (e.g., Suzuki coupling), a feature absent in phenyl- or alkyl-substituted variants .

Biological Activity

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a compound of significant interest in organic chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10BrO2
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 84328-14-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that compounds similar to Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins such as BCL-XL and MCL1 .
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects against diseases such as cancer .
  • Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of specific receptors involved in cell signaling pathways, although detailed mechanisms remain under investigation.

Case Studies

  • Study on Anticancer Properties :
    • A study published in PubMed explored the synergistic effects of combining copper chelators with BCL-2 inhibitors in BRAF V600E mutation-positive melanoma cells. While this study did not directly test this compound, it highlighted the importance of targeting similar pathways that this compound may affect .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via BCL-XL inhibition
Enzyme inhibitionAlters metabolic pathways
Receptor modulationModulates signaling pathways

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of bicyclo[2.2.1]heptadienes followed by esterification reactions. Variations in the synthesis can lead to derivatives with enhanced biological activity or specificity.

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate?

The synthesis typically involves two steps: (1) constructing the bicyclo[2.2.1]heptadiene core via a Diels-Alder reaction between a diene and a dienophile, and (2) bromination at the 3-position. For bromination, electrophilic substitution or radical bromination (using N-bromosuccinimide, NBS) is common. The ester group’s electron-withdrawing effect may direct bromination to specific positions. Post-synthesis purification often employs column chromatography or recrystallization. Characterization requires NMR (to confirm substitution pattern) and mass spectrometry (for molecular weight validation) .

Basic: How can NMR spectroscopy distinguish positional isomers of brominated bicycloheptadiene esters?

1H and 13C NMR are critical. The bromine atom’s deshielding effect causes distinct chemical shifts:

  • 1H NMR : Protons near bromine (e.g., at C3) exhibit downfield shifts due to anisotropic effects. Coupling constants in the bicyclic system help confirm stereochemistry.
  • 13C NMR : The brominated carbon (C3) shows a significant upfield shift (~20–30 ppm) compared to non-brominated carbons. DEPT-135 can differentiate CH, CH2, and CH3 groups.
    For example, Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS not provided) would show distinct splitting patterns compared to the 3-bromo isomer .

Advanced: What computational methods predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. The bromine substituent lowers the LUMO energy of the dienophile, enhancing reactivity. Transition state analysis can identify steric hindrance from the bicyclic framework. Compare with non-brominated analogs to quantify electronic effects .

Advanced: How does the bromine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

The C-Br bond can act as a coupling site. However, the bicyclic structure introduces strain and steric hindrance, requiring optimized catalysts (e.g., Pd(PPh3)4 with bulky ligands). Screen solvents (THF, DMF) and bases (K2CO3, Cs2CO3) to improve yield. Monitor reaction progress via GC-MS or TLC. Note: Bromine’s position (C3 vs. C2) affects accessibility for transmetallation steps .

Basic: What are the stability considerations for storing this compound?

The compound is light- and moisture-sensitive due to the bromine and ester groups. Store under inert gas (N2/Ar) at –20°C in amber vials. Degradation products (e.g., hydrolyzed carboxylic acid) can be identified via FT-IR (loss of ester C=O stretch at ~1740 cm⁻¹) and HPLC .

Advanced: Can this compound serve as a precursor for synthesizing strained alkenes via elimination reactions?

Yes. Treatment with a strong base (e.g., DBU) may induce β-elimination of HBr, generating a highly strained bicyclic alkene. Kinetic studies (via in situ IR or NMR) can track intermediate formation. Computational modeling (e.g., Gaussian) predicts transition state energies and reaction feasibility .

Basic: What chromatographic techniques are optimal for purifying this compound?

  • Normal-phase HPLC : Use silica columns with hexane/ethyl acetate gradients.
  • GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl esters).
  • Preparative TLC : Effective for small-scale separation of brominated byproducts .

Advanced: How does the bromine atom affect the compound’s photophysical properties?

UV-Vis spectroscopy reveals a bathochromic shift due to bromine’s heavy atom effect, enhancing intersystem crossing. Fluorescence quenching is expected. Compare with non-brominated analogs to quantify extinction coefficients and quantum yields .

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